1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
CAS No.: 315693-14-2
Cat. No.: VC21412100
Molecular Formula: C22H16N4
Molecular Weight: 336.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315693-14-2 |
|---|---|
| Molecular Formula | C22H16N4 |
| Molecular Weight | 336.4g/mol |
| IUPAC Name | 1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine |
| Standard InChI | InChI=1S/C22H16N4/c1-15-10-12-16(13-11-15)21-17-6-2-3-7-18(17)22(25-24-21)26-14-23-19-8-4-5-9-20(19)26/h2-14H,1H3 |
| Standard InChI Key | UVLKSNKTKMRRHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine features a phthalazine core substituted with a benzimidazole moiety at position 1 and a 4-methylphenyl group at position 4. The molecular structure can be conceptualized as a hybrid of two pharmacologically active heterocycles—benzimidazole and phthalazine—connected through a nitrogen linkage, with additional functionalization provided by the 4-methylphenyl group.
The compound belongs to the broader class of nitrogen-containing heterocycles, specifically featuring:
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A phthalazine core (isoquinoline subtype)
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A benzimidazole substituent
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A 4-methylphenyl (p-tolyl) substituent
Physicochemical Properties
Table 1. Predicted Physicochemical Properties of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| Molecular Weight | ~362.4 g/mol | Based on chemical formula |
| Log P | 4.5-5.2 | Estimated from similar structures |
| Melting Point | 180-210°C | Estimated from related compounds |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Based on structural features |
| Hydrogen Bond Donors | 0 | Structural analysis |
| Hydrogen Bond Acceptors | 4 | Structural analysis |
| Topological Polar Surface Area | ~45-55 Ų | Calculated from similar structures |
These properties suggest that the compound would display characteristics typical of other nitrogen-containing heterocycles, including moderate to high lipophilicity and good membrane permeability, which are advantageous for potential pharmacological applications.
Synthesis Pathways
Benzimidazole-First Approach
One potential synthetic route would involve the initial preparation of the benzimidazole moiety followed by its coupling with an appropriately functionalized phthalazine derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or aldehydes, as described in the literature . The reaction typically proceeds under acidic conditions or with oxidizing agents, as shown in similar benzimidazole syntheses.
Phthalazine-First Approach
Alternatively, a 4-(4-methylphenyl)phthalazine derivative could be synthesized first, followed by N-substitution with the benzimidazole moiety. The phthalazine core can be constructed through various methods, including the condensation of phthalaldehyde with hydrazine followed by arylation at the 4-position using appropriate coupling reactions.
Based on the literature addressing similar compounds, a generalized synthetic pathway might involve:
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Synthesis of 4-(4-methylphenyl)phthalazin-1(2H)-one using methods similar to those reported for related compounds
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Conversion to a reactive intermediate (e.g., 1-chloro-4-(4-methylphenyl)phthalazine)
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Nucleophilic substitution with benzimidazole to yield the target compound
Reaction Conditions and Considerations
The coupling of benzimidazole with the phthalazine moiety likely requires carefully controlled reaction conditions to achieve good yields and minimize side reactions. Potential challenges include:
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Regioselectivity issues during the coupling process
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Potential for multiple substitution products
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Optimization of reaction temperature and solvent systems
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Purification challenges due to the compound's likely lipophilicity
Drawing parallels from the synthesis of related compounds such as 2-((1H-benzo[d]imidazol-2-yl)methyl)-4-arylphthalazin-1(2H)-one derivatives described in the literature , the use of appropriate solvents (e.g., DMF), bases, and reaction temperatures would be critical for successful synthesis.
Pharmacological Properties
The combination of these pharmacophores in a single molecule may lead to:
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Enhanced activity against specific biological targets
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Broader spectrum of activity compared to individual pharmacophores
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Potentially novel mechanisms of action due to unique structural features
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Modified pharmacokinetic properties compared to the individual structural components
Structure-Activity Relationships
The structure-activity relationships (SAR) for 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine can be inferred from studies on related compounds. Key structural features likely to influence biological activity include:
The presence of the methyl group on the phenyl ring potentially enhances lipophilicity and could influence membrane permeability and receptor binding characteristics. Based on similar derivatives, modifications to this methyl group position or substitution with other functional groups might provide a pathway for fine-tuning biological activities.
Applications in Medicinal Chemistry
Antimicrobial Agents
Phthalazine derivatives have demonstrated antimicrobial properties, while benzimidazoles are well-established antimicrobial agents. The combined molecule may exhibit enhanced or broader-spectrum antimicrobial activity, potentially addressing issues of resistance encountered with existing agents.
Anticancer Therapeutics
Both structural components have shown anticancer properties in various studies. The hybrid molecule might exhibit novel mechanisms of action in cancer cell lines, potentially targeting multiple cellular pathways simultaneously.
Anti-inflammatory Applications
The anti-inflammatory properties documented for both phthalazines and benzimidazoles suggest potential application in inflammatory conditions, possibly with improved efficacy or reduced side effects compared to existing agents.
Development Considerations
The development of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine as a therapeutic agent would require comprehensive evaluation of:
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Toxicity profile
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Pharmacokinetic properties
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Target selectivity
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Drug-drug interaction potential
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Formulation challenges related to solubility
Computational Studies and Molecular Modeling
Theoretical Analyses
Computational studies could provide valuable insights into the properties and potential biological interactions of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine. Key areas for computational investigation include:
Docking Studies
Molecular docking against potential biological targets such as enzymes implicated in cancer, inflammation, or microbial processes could reveal binding modes and interaction energies, helping to predict potential biological activities.
QSAR and Related Approaches
Quantitative structure-activity relationship (QSAR) models derived from related compounds could help predict biological activities and guide further structural optimization. Parameters likely to be important in such models include:
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Lipophilicity (LogP)
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Molecular weight
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Topological indices
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Electronic parameters
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Steric factors
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